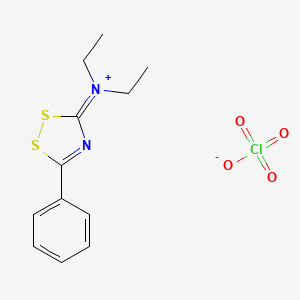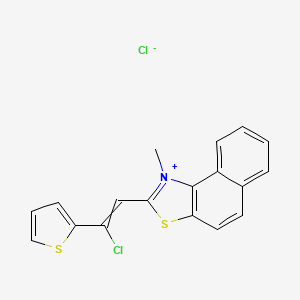
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride is a complex organic compound with the molecular formula C18H13ClNS2+. This compound is known for its unique structure, which includes a naphtho-thiazolium core with a chloro-thienyl ethenyl side chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride involves several steps. One common method includes the reaction of 2-chloro-1,2-diphenylethanone (desyl chloride) or 2-chloro-1-phenylethanone derivatives with key intermediates using sodium hydride (NaH) as a base and acetonitrile as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride include other thiazolium derivatives and compounds with similar structural motifs. These compounds may have different functional groups or side chains, leading to variations in their chemical and biological properties. The uniqueness of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-
Propriétés
Numéro CAS |
63815-77-0 |
|---|---|
Formule moléculaire |
C18H13Cl2NS2 |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
2-(2-chloro-2-thiophen-2-ylethenyl)-1-methylbenzo[e][1,3]benzothiazol-1-ium;chloride |
InChI |
InChI=1S/C18H13ClNS2.ClH/c1-20-17(11-14(19)15-7-4-10-21-15)22-16-9-8-12-5-2-3-6-13(12)18(16)20;/h2-11H,1H3;1H/q+1;/p-1 |
Clé InChI |
WIYVCYBFFWFZMS-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C4=CC=CS4)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


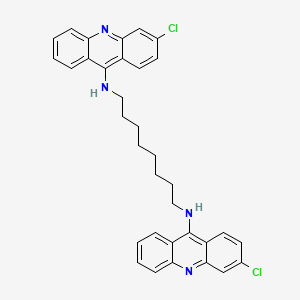

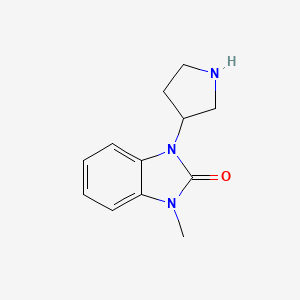
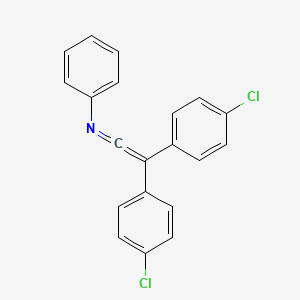
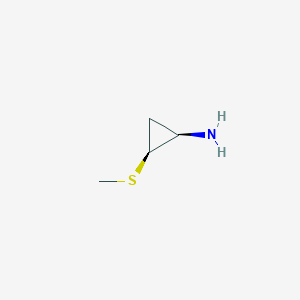
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)
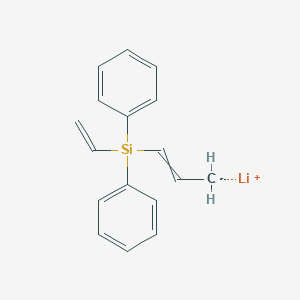
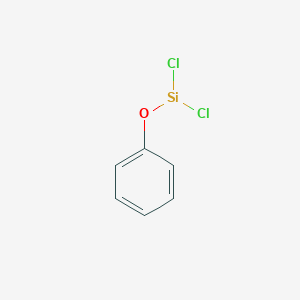
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)

